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molecular formula C10H11N B1505453 4-Ethenyl-2,3-dihydro-1H-isoindole CAS No. 923590-81-2

4-Ethenyl-2,3-dihydro-1H-isoindole

Cat. No. B1505453
M. Wt: 145.2 g/mol
InChI Key: DLOFLCHGFUTKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08216999B2

Procedure details

A solution of 2-benzyl-4-vinylisoindoline (58 mmol) in 1,2-dichloroethane (150 mL) was placed in a 1 L round bottom flask under nitrogen. To this was attached an addition funnel containing a solution of 1-chloroethyl chloroformate (7.51 mL, 69.6 mmol) in 1,2-dichloroethane. The reaction flask was cooled in an ice bath and the contents of the addition funnel were added dropwise over 20 min keeping the internal reaction temperature<5° C. After the addition was complete the reaction flask was allowed to warm to room temperature then heated to reflux for 45 min. The contents of the reaction flask were cooled to room temperature then the solvent removed by evaporation. Methanol (200 mL) was added and the contents of the reaction flask were heated to reflux for 30 min. The reaction flask was cooled and the solvent removed by evaporation. Water (200 mL) was added and the resulting mixture washed with ethyl acetate (2×250 mL). The aqueous layer was made basic with 2N sodium hydroxide then extracted with methylene chloride (4×250 mL). The combined organic extracts were dried with anhydrous sodium sulfate, filtered and the filtrate evaporated. The remaining residue was subjected to flash column chromatography eluting with methylene chloride/methanol/ammonium hydroxide 97/3/0.3 to 95/5/0.5. Evaporation of fractions gave the title compound as a brown oil, 6.00 g (41.4 mmol, 71% yield for two steps). LRMS (ESI) m/z 146 [(M+H)+; calcd for C10H12N: 146].
Quantity
58 mmol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.51 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][C:14]=2[CH:17]=[CH2:18])[CH2:9]1)C1C=CC=CC=1.ClC(OC(Cl)C)=O>ClCCCl>[CH:17]([C:14]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:15]=1[CH2:16][NH:8][CH2:9]2)=[CH2:18]

Inputs

Step One
Name
Quantity
58 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=CC=CC(=C2C1)C=C
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
7.51 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was cooled in an ice bath
ADDITION
Type
ADDITION
Details
the contents of the addition funnel were added dropwise over 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the internal reaction temperature<5° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the reaction flask were cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
ADDITION
Type
ADDITION
Details
Methanol (200 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the contents of the reaction flask were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
ADDITION
Type
ADDITION
Details
Water (200 mL) was added
WASH
Type
WASH
Details
the resulting mixture washed with ethyl acetate (2×250 mL)
EXTRACTION
Type
EXTRACTION
Details
then extracted with methylene chloride (4×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
WASH
Type
WASH
Details
eluting with methylene chloride/methanol/ammonium hydroxide 97/3/0.3 to 95/5/0.5
CUSTOM
Type
CUSTOM
Details
Evaporation of fractions

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=C2CNCC2=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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